![molecular formula C17H14ClNO2S B2909651 1-benzyl-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione CAS No. 321433-49-2](/img/structure/B2909651.png)
1-benzyl-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) . Unfortunately, the specific molecular structure analysis for “1-benzyl-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione” is not available in the sources retrieved.Scientific Research Applications
Transparent Aromatic Polyimides
Research on sulfur-containing aromatic polyimides derived from thiophenyl-substituted benzidines, such as those involving 2,2′-Bis(thiophenyl)benzidine (BTPB) and 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB), has shown significant promise. These compounds were synthesized and exhibited high refractive indices, good thermomechanical stabilities, and transparency, indicating their potential in advanced material applications, including optics and electronics (Tapaswi et al., 2015).
Organic Solar Cells and Electronic Devices
A study on poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) doped with dopamine semiquinone radical showcased enhanced work function and conductivity. The improved properties of PEDOT:PSS-DA-based devices underline the utility of such modifications in boosting the efficiency of organic solar cells and other organic electronic devices, illustrating the potential of chemical modifications for performance enhancement in semiconductor materials (Zeng et al., 2020).
Polymers for Photovoltaics
The design and synthesis of alkoxyphenylthiophene linked benzodithiophene-based medium bandgap polymers for organic photovoltaics have been explored. These polymers, through careful structural design, have demonstrated improved efficiency in bulk heterojunction polymer solar cells, highlighting the importance of molecular architecture in photovoltaic materials (Kranthiraja et al., 2014).
Luminescent Polymers
Studies on polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit have revealed strong fluorescence and good solubility in organic solvents. These characteristics make them suitable for electronic applications, particularly where photoluminescent properties are desired (Zhang & Tieke, 2008).
Crystal Structure Analysis
Research on the crystal structure of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, such as 3,6-bis(4-chlorophenyl)pyrrolo[3,4c]pyrrole-1,4-dione, has provided insights into the effects of substituents on molecular structure. Such studies are crucial for understanding the relationship between structure and properties in materials science (Fujii et al., 2002).
properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)sulfanylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-13-6-8-14(9-7-13)22-15-10-16(20)19(17(15)21)11-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYPYVOXQFBRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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